alpha-Methyltryptamine

Übersicht

Beschreibung

It was originally developed in the 1960s by Upjohn with the intention of being used as an antidepressant . Despite its structural dissimilarity, Indopan produces effects similar to 3,4-methylenedioxy-N-methylamphetamine (MDMA) . It was briefly used as an antidepressant in Russia under the trade name Indopan before being discontinued .

Vorbereitungsmethoden

The synthesis of Indopan involves several steps. One common method is the condensation of 3-dimethylaminomethylindole (gramine) with nitroethane to form 3-(2’-nitropropyl)indole, which is then reduced to alpha-methyltryptamine . The reaction conditions include the use of dimethyl sulfate and sodium ethoxide as catalysts in an ethanolic medium . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yields.

Analyse Chemischer Reaktionen

Indopan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Indopan kann oxidiert werden, um verschiedene Derivate zu bilden.

Substitution: Indopan kann Substitutionsreaktionen eingehen, um verschiedene Analoga und Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Dimethylsulfat, Natriumethoxid und Raney-Nickel für die katalytische Hydrierung . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Alpha-Methyltryptamin und seine Derivate .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Mechanism of Action

Alpha-Methyltryptamine acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. It also functions as a reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine. The pharmacodynamics of α-MT indicate its potential for both stimulant and hallucinogenic effects, depending on the dosage administered .

| Compound | Monoamine Release (EC50, nM) | 5-HT2A Receptor Agonism |

|---|---|---|

| Serotonin | 44 | ND |

| Dopamine | >10,000 | ND |

| Norepinephrine | >10,000 | ND |

2. In Vitro Studies

Recent studies have highlighted the monoamine oxidase inhibition potential of α-MT and its analogs. Research indicates that α-MT is a competitive inhibitor of monoamine oxidase A (MAO-A), with implications for its serotonergic and adrenergic effects. The IC50 values for α-MT and its analogs demonstrate significant inhibition capabilities, suggesting clinical relevance in assessing toxic risks associated with new psychoactive substances .

Toxicological Insights

1. Overdose Cases

α-MT has been implicated in several overdose fatalities across Europe and the United States. Analytical toxicology plays a crucial role in identifying metabolite biomarkers in biological samples to confirm α-MT use in clinical and forensic contexts. Metabolites such as hydroxy-α-MT and N-acetyl-α-MT have been identified as reliable indicators of consumption .

2. Case Study: Metabolite Profiling

A recent study involved the identification of α-MT metabolites in pooled human hepatocyte incubations and postmortem samples from an overdose case. This research utilized liquid chromatography high-resolution tandem mass spectrometry (LC-HRMS/MS) to identify nine metabolites in vitro and additional metabolites found in urine samples .

Behavioral Effects

1. Stimulant vs. Hallucinogenic Effects

Research indicates that lower doses of α-MT produce stimulant effects, while higher doses lead to hallucinogenic experiences. Animal studies have demonstrated that α-MT can induce discriminative stimulus effects similar to those observed with other psychoactive substances .

Clinical Applications

1. Potential Therapeutic Uses

While primarily known for its psychoactive effects, α-MT's initial development as an antidepressant suggests potential therapeutic applications in treating mood disorders. Its balanced reuptake inhibition across key monoamines positions it as a candidate for further exploration in psychopharmacology .

Wirkmechanismus

Indopan acts as a relatively balanced reuptake inhibitor and releasing agent of the main three monoamines: serotonin, norepinephrine, and dopamine . It also acts as a non-selective serotonin receptor agonist . Additionally, Indopan has been shown to be a reversible inhibitor of the enzyme monoamine oxidase (MAO) both in vitro and in vivo . This mechanism of action contributes to its stimulant and psychoactive effects.

Vergleich Mit ähnlichen Verbindungen

Indopan ähnelt anderen Verbindungen der Tryptamin-Klasse, wie z. B.:

Alpha-Ethyltryptamin: Ähnlich in der Struktur und Wirkung, aber mit einer längeren Wirkdauer.

3,4-Methylendioxy-N-methylamphetamin (MDMA): Erzeugt ähnliche psychoaktive Wirkungen, ist aber strukturell unterschiedlich.

Serotonin (5-Hydroxytryptamin): Die chemische Beziehung von Indopan zu Serotonin erklärt teilweise seinen Wirkmechanismus.

Die Einzigartigkeit von Indopan liegt in seiner ausgeglichenen Wiederaufnahmehemmung und Freisetzungseigenschaften sowie in seiner reversiblen Hemmung von MAO .

Biologische Aktivität

Alpha-Methyltryptamine (α-MT) is a synthetic compound belonging to the tryptamine family, recognized for its psychoactive properties. It has been studied for its hallucinogenic and stimulant effects, as well as its metabolic pathways and potential toxicity. This article explores the biological activity of α-MT through various studies, case reports, and metabolite profiling.

α-MT is an indole derivative structurally related to serotonin and other tryptamines. Its chemical structure allows it to interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in its hallucinogenic effects. Studies have demonstrated that α-MT can induce significant changes in behavior and perception by modulating serotonin pathways in the brain.

Metabolism of this compound

Research has identified several metabolites of α-MT through various analytical techniques. A study involving human hepatocyte incubations and postmortem samples revealed nine metabolites in vitro and eight additional metabolites in urine from overdose cases. Key metabolic transformations include:

- Hydroxylation

- O-sulfation

- O-glucuronidation

- N-acetylation

These findings suggest that α-MT undergoes extensive metabolism, which complicates detection in clinical settings. The primary metabolites identified as biomarkers for α-MT use include hydroxy-α-MT glucuronide and N-acetyl-α-MT, which can be detected in urine and blood samples .

Case Studies of Toxicity

Several case studies highlight the acute toxicity associated with α-MT use. A notable case reported the first known death from α-MT intoxication in 2003, where a young college student experienced severe hallucinations before succumbing to overdose. Toxicological analysis revealed high concentrations of α-MT in various biological samples, including blood (2.0 mg/L) and liver tissue (24.7 mg/kg) .

Another study indicated that users frequently reported adverse effects such as acute mental health disturbances, seizures, and stimulant-like symptoms when using α-MT compared to other new psychoactive substances (NPS) like mephedrone .

Comparative Analysis of Biological Effects

A comparative analysis of α-MT with other tryptamines reveals distinct biological activities:

| Compound | Main Effects | Toxicity Reports |

|---|---|---|

| This compound (α-MT) | Hallucinogenic, stimulant | Acute mental health disturbances, seizures |

| 5-MeO-AMT | Hallucinogenic | Lower potential for abuse reported |

| DMT | Strong hallucinogen | Less documented toxicity |

Eigenschaften

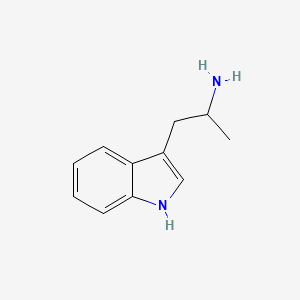

IUPAC Name |

1-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQQURBVYWZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5118-26-3 (monoacetate), 66654-22-6 (mesylate), 879-36-7 (mono-hydrochloride) | |

| Record name | Indopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00861850 | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-26-3, 304-54-1 | |

| Record name | (±)-α-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-aminopropyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indopan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-aminopropyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK35ACJ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

98-100 °C | |

| Record name | Indopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.